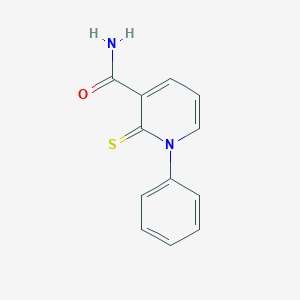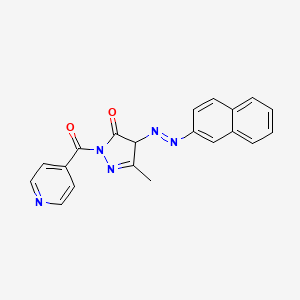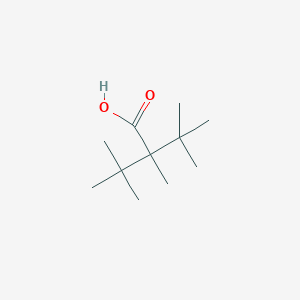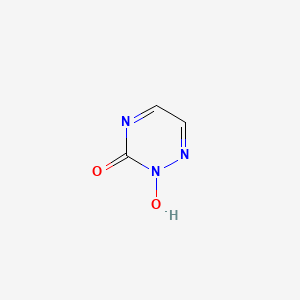![molecular formula C15H9F3N2O6 B14002149 [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate CAS No. 7402-84-8](/img/structure/B14002149.png)
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and a 3,5-dinitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [3-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Diamino derivatives with amino groups replacing the nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Trifluoromethyl)phenyl]methyl benzoate: Similar structure but lacks the nitro groups.
[3-(Trifluoromethyl)phenyl]methyl 4-nitrobenzoate: Contains a single nitro group instead of two.
[3-(Trifluoromethyl)phenyl]methyl 2,4-dinitrobenzoate: Nitro groups are positioned differently on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and dinitro groups in [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate makes it unique. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the dinitro groups provide sites for redox reactions and potential biological activity .
Eigenschaften
CAS-Nummer |
7402-84-8 |
|---|---|
Molekularformel |
C15H9F3N2O6 |
Molekulargewicht |
370.24 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H9F3N2O6/c16-15(17,18)11-3-1-2-9(4-11)8-26-14(21)10-5-12(19(22)23)7-13(6-10)20(24)25/h1-7H,8H2 |
InChI-Schlüssel |
UJSJZYMMPCEZTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)

![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)





![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)

![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)



